An In-Depth Technical Guide to 4-Fluoropiperidin-3-ol Hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Fluoropiperidin-3-ol Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The piperidine scaffold, a ubiquitous motif in a vast array of pharmaceuticals, is a prime target for such fluorination strategies. 4-Fluoropiperidin-3-ol hydrochloride, a key building block, has emerged as a valuable intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics targeting the central nervous system and inflammatory pathways.
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Fluoropiperidin-3-ol hydrochloride, with a particular focus on its stereoisomers. It will delve into detailed synthetic protocols, purification techniques, and safe handling procedures. Furthermore, this guide will explore its critical applications in drug discovery, offering insights for researchers and scientists engaged in the design and synthesis of next-generation therapeutics.
Part 1: Physicochemical Properties and Stereoisomerism
4-Fluoropiperidin-3-ol hydrochloride is a heterocyclic compound whose properties are significantly influenced by the relative stereochemistry of the fluorine and hydroxyl substituents on the piperidine ring. The cis and trans diastereomers, as well as their individual enantiomers, exhibit distinct spatial arrangements that can profoundly impact their reactivity and their fit within the binding pockets of biological targets.
Core Chemical Structure and Identification
The fundamental structure consists of a piperidine ring substituted with a fluorine atom at the 4-position and a hydroxyl group at the 3-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.
Molecular Formula: C₅H₁₁ClFNO
Molecular Weight: 155.60 g/mol [1]
The stereochemistry is of paramount importance, and different isomers are identified by unique CAS numbers:
| Stereoisomer | CAS Number |
| cis-4-Fluoropiperidin-3-ol hydrochloride | 1638765-12-4[2] |
| (3R,4S)-4-Fluoropiperidin-3-ol hydrochloride | 1638765-12-4[2] |
| (3S,4R)-4-Fluoropiperidin-3-ol hydrochloride | 1443380-89-9[3] |
| trans-4-Fluoropiperidin-3-ol hydrochloride | 955028-83-8 |
| (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride | 955028-83-8[4] |
Physical Properties
While specific data can vary slightly between suppliers and based on the purity of the material, the following provides a general overview of the physical properties. Researchers should always refer to the certificate of analysis for lot-specific data.
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | Data for specific isomers is not consistently reported in publicly available literature. Commercial suppliers often provide a range, which should be confirmed by experimental analysis. |
| Boiling Point | Not applicable (decomposes) |
| Solubility | Soluble in water and polar organic solvents such as methanol and ethanol. Solubility in less polar solvents like dichloromethane and ethyl acetate is limited. |
| Storage | Store in a cool, dry place, typically at 2-8°C, under an inert atmosphere to prevent degradation.[5] |
Part 2: Synthesis and Purification
The synthesis of 4-Fluoropiperidin-3-ol hydrochloride, particularly in an enantiomerically pure form, is a critical process for its application in drug development. The following section details a validated enantioselective synthesis of the cis-isomer, a highly valuable building block.[6][7]
Enantioselective Synthesis of cis-1-Boc-3-fluoropiperidin-4-ol
This protocol is adapted from a published methodology and focuses on the key steps of enantioselective fluorination and subsequent reduction.[6][7]
Experimental Workflow:
Caption: Workflow for the enantioselective synthesis of cis-4-Fluoropiperidin-3-ol hydrochloride.
Step-by-Step Protocol:
-
Enantioselective Fluorination:
-
To a solution of 1-Boc-piperidin-4-one in an appropriate solvent (e.g., toluene), add the chiral amine catalyst.
-
Cool the reaction mixture to the desired temperature (e.g., 0°C).
-
Add N-Fluorobenzenesulfonimide (NFSI) portion-wise over a period of time.
-
Allow the reaction to stir at the specified temperature until completion, monitored by techniques such as TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to yield the fluorinated intermediate.
-
-
Diastereoselective Reduction:
-
Dissolve the fluorinated intermediate in a suitable alcoholic solvent (e.g., methanol).
-
Cool the solution to a low temperature (e.g., -78°C).
-
Add a reducing agent, such as sodium borohydride, portion-wise.
-
Stir the reaction at low temperature until the starting material is consumed.
-
Quench the reaction carefully with an aqueous solution.
-
Extract the product with an organic solvent and dry over an anhydrous salt.
-
Purify the product by column chromatography to obtain cis-1-Boc-3-fluoropiperidin-4-ol.
-
-
Boc-Deprotection:
-
Dissolve the purified cis-1-Boc-3-fluoropiperidin-4-ol in a suitable solvent such as dioxane or methanol.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane).
-
Stir the reaction at room temperature for several hours.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.
-
Purification by Recrystallization
For achieving high purity, recrystallization is a crucial step. The choice of solvent is critical and depends on the specific isomer and impurities present.
General Recrystallization Protocol:
-
Dissolve the crude 4-Fluoropiperidin-3-ol hydrochloride in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature but soluble when heated (e.g., a mixture of isopropanol and diethyl ether).
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of the precipitate.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
Part 3: Spectral Characterization
Accurate characterization of 4-Fluoropiperidin-3-ol hydrochloride is essential for confirming its identity, purity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the piperidine ring protons. The chemical shifts and coupling constants will be highly dependent on the stereochemistry of the fluorine and hydroxyl groups. Key signals to note are the multiplets corresponding to the protons on the carbons bearing the fluorine and hydroxyl groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the five carbon atoms of the piperidine ring. The carbon attached to the fluorine atom will show a characteristic large one-bond C-F coupling constant.
-
¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence of the fluorine atom and can provide information about its chemical environment.
Note: Specific chemical shifts and coupling constants should be determined experimentally and compared with literature values for the specific stereoisomer.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch | 3200-3600 | Broad peak, indicative of the hydroxyl group |
| N-H stretch | 2400-2800 | Broad peaks, characteristic of the amine hydrochloride salt |
| C-H stretch | 2850-3000 | Aliphatic C-H stretching |
| C-F stretch | 1000-1100 | Strong absorption, confirming the presence of the C-F bond[8] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) in positive mode, the molecular ion peak corresponding to the free base ([M+H]⁺) is typically observed. The fragmentation pattern can provide further structural information.
Part 4: Safe Handling and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 4-Fluoropiperidin-3-ol hydrochloride.
-
Hazard Identification: This compound is classified as a skin, eye, and respiratory irritant.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8°C.[5]
Part 5: Applications in Drug Discovery
4-Fluoropiperidin-3-ol hydrochloride is a versatile building block in the synthesis of a variety of biologically active molecules. The strategic placement of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final drug compound.
Serotonin (5-HT) Receptor Modulators
A significant application of this scaffold is in the synthesis of serotonin 5-HT₂ₐ receptor antagonists.[9][10] These compounds are of interest for the treatment of various central nervous system disorders, including depression and psychosis. The fluorinated piperidine moiety can improve oral bioavailability by reducing the pKa of the basic nitrogen.[9][10]
Janus Kinase (JAK) Inhibitors
The fluorinated piperidine scaffold has also been incorporated into the design of Janus kinase (JAK) inhibitors.[11] JAK inhibitors are a class of drugs used to treat inflammatory and autoimmune diseases such as rheumatoid arthritis.[11] The specific stereochemistry of the fluoropiperidinol moiety is often crucial for achieving high potency and selectivity.
G-Protein Coupled Receptor (GPCR) Modulators
Given the prevalence of the piperidine ring in GPCR ligands, 4-Fluoropiperidin-3-ol hydrochloride serves as a valuable starting material for the synthesis of novel modulators for a wide range of GPCRs.[12][13][14][15] The introduction of fluorine can fine-tune the electronic properties and conformational preferences of the ligand, leading to improved pharmacological profiles.
Logical Relationship of Applications:
Caption: The utility of 4-Fluoropiperidin-3-ol hydrochloride in drug discovery.
Conclusion
4-Fluoropiperidin-3-ol hydrochloride, with its inherent stereochemical diversity, represents a powerful and versatile building block for the modern medicinal chemist. Its strategic application allows for the fine-tuning of critical drug-like properties, leading to the development of more effective and safer therapeutics. A thorough understanding of its chemical properties, synthetic routes, and handling procedures, as outlined in this guide, is essential for its successful implementation in drug discovery programs. As the demand for novel and improved pharmaceuticals continues to grow, the importance of key fluorinated intermediates like 4-Fluoropiperidin-3-ol hydrochloride will undoubtedly increase.
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